N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide
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Overview
Description
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is an organic compound with the molecular formula C18H17NO2 This compound is characterized by the presence of a fluorene core structure, which is a polycyclic aromatic hydrocarbon, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide typically involves the amidation of a carboxylic acid derivative of fluorene. One common method is the reaction of 9-oxofluorene-1-carboxylic acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a catalyst like copper. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes often utilize continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-9-oxofluorene-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
N,N-diethylfluorenone-2-carboxamide: Another similar compound with slight structural variations.
Uniqueness
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-9-oxofluorene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLCKUHHJIJSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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